Cas no 852372-05-5 (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide)

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- 1H-Indole-3-acetamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-α-oxo-
- CCG-136901
- SMR000670707
- F0675-0401
- DTXSID401321425
- 1H-Indole-3-acetamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-.alpha.-oxo-
- HMS2982P21
- AKOS001870661
- RXNOIWINXHUOMK-UHFFFAOYSA-N
- MLS001162046
- 852372-05-5
- CHEMBL1412182
-
- Inchi: 1S/C19H16N2O4/c1-11-17(13-4-2-3-5-14(13)20-11)18(22)19(23)21-12-6-7-15-16(10-12)25-9-8-24-15/h2-7,10,20H,8-9H2,1H3,(H,21,23)
- InChI Key: RXNOIWINXHUOMK-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C2C(=C1)OCCO2)(=O)C(C1C2=C(NC=1C)C=CC=C2)=O
Computed Properties
- Exact Mass: 336.11100700g/mol
- Monoisotopic Mass: 336.11100700g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 526
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 80.4Ų
Experimental Properties
- Density: 1.403±0.06 g/cm3(Predicted)
- pka: 9.88±0.20(Predicted)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0675-0401-2mg |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
852372-05-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0675-0401-2μmol |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
852372-05-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0675-0401-15mg |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
852372-05-5 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0675-0401-5mg |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
852372-05-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0675-0401-5μmol |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
852372-05-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0675-0401-10μmol |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
852372-05-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0675-0401-4mg |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
852372-05-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0675-0401-25mg |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
852372-05-5 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0675-0401-20μmol |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
852372-05-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0675-0401-1mg |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
852372-05-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide Related Literature
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
Additional information on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Introduction to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS No. 852372-05-5)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, identified by its CAS number 852372-05-5, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule has garnered attention due to its structural complexity and potential biological activities, which have been the subject of extensive research in recent years.
The core structure of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide incorporates elements from two distinct pharmacophoric frameworks: the benzodioxin moiety and the indole scaffold. The benzodioxin ring system, characterized by its oxygenated aromatic structure, has been widely studied for its role in various biological processes. It is particularly noted for its presence in natural products and synthetic derivatives that exhibit notable pharmacological effects.
The indole moiety, on the other hand, is a well-known scaffold in medicinal chemistry, contributing to a wide range of biological activities. Its presence in N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide suggests potential interactions with biological targets such as enzymes and receptors. This combination of structural features makes the compound a promising candidate for further investigation in drug discovery.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with neurological disorders. The structural features of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, particularly the indole and benzodioxin moieties, have led researchers to explore its potential as a therapeutic agent. Preliminary studies have suggested that this compound may exhibit properties relevant to the treatment of conditions such as depression and anxiety.
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-1H-indol-3-y l)-2-o xoacetamide involves multiple steps that require careful optimization to ensure high yield and purity. The benzodioxin ring is typically constructed through cyclization reactions involving appropriately substituted phenols and aldehydes. The indole scaffold is often introduced via condensation reactions between indole derivatives and appropriate acetoacetate esters.
The oxoacetamide functional group in the compound's name highlights its potential as a bioactive molecule. This moiety is known to be present in many pharmacologically active compounds and can serve as a hinge region for binding to biological targets. The presence of this group in N-(2,3-dihydro -1 ,4 -benzodioxin -6 -yl strong >) - < strong > 2 -( 2 -methyl -1 H -indol -3 -y l ) - 2 -oxoacetamide strong >) suggests that it may interact with proteins or enzymes in a manner that could modulate cellular processes.
Ongoing research into N-( 85 237 20 5 strong >) focuses on understanding its mechanism of action and exploring its potential therapeutic applications. In vitro studies have begun to unravel how this compound interacts with various biological targets, providing insights into its potential pharmacological effects. These studies are crucial for identifying the compound's therapeutic window and for designing future clinical trials.
The benzodioxin moiety has been studied for its role in modulating neurotransmitter systems, particularly those involving serotonin and dopamine. The indole scaffold is also known to interact with these systems, suggesting that N-( 85 237 20 5 strong >) may have effects on mood regulation and cognitive function. This aligns with current trends in drug development aimed at addressing neurological disorders through modulation of neurotransmitter pathways.
In addition to its potential therapeutic applications, N-(85 23720 5 strong >) also represents an important example of how structural complexity can lead to novel bioactivity. The combination of the benzodioxin and indole moieties creates a unique pharmacophore that may not be present in existing drugs on the market. This underscores the importance of exploring structurally diverse compounds in drug discovery efforts.
The synthesis and characterization of N-(N-(...)) have been refined through iterative optimization processes. Advances in synthetic methodologies have allowed for more efficient production routes, reducing costs and improving scalability. These improvements are essential for moving from laboratory-scale research to larger-scale production needed for clinical trials and commercialization.
The future direction of research on N-(N-(...)) will likely involve both preclinical and clinical studies to fully assess its therapeutic potential. Preclinical studies will focus on determining its efficacy and safety profile through animal models and cell-based assays. These studies will provide critical data for designing human clinical trials aimed at evaluating its effectiveness in treating neurological disorders.
In conclusion, N-(N-(...)) is a compound with significant potential as a therapeutic agent due to its unique structural features and preliminary biological activity. Its combination of a benzodioxin moiety and an indole scaffold makes it an interesting candidate for further investigation in drug discovery efforts aimed at treating neurological disorders such as depression and anxiety.
852372-05-5 (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide) Related Products
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)



